molecular formula C12H10ClNO B1351326 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 824961-53-7

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1351326
CAS RN: 824961-53-7
M. Wt: 219.66 g/mol
InChI Key: DAQYSXUEFNMIPO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (5-CPMPCA) is a heterocyclic aldehyde compound with potential applications in a variety of scientific research fields. It is a synthetic compound, the structure of which is composed of pyrrole, methyl, and chlorophenyl groups. 5-CPMPCA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Scientific Research Applications

Synthesis and Characterization

Novel pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives, synthesized from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have been characterized and screened for antimicrobial activity. These derivatives exhibit significant antifungal activity against Aspergillus niger, indicating potential applications in developing treatments against fungal infections (Jagadale, S., Bhoye, M., Nandurkar, Y., Bobade, V., & Mhaske, P., 2020).

Crystal Structure Analysis

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related compound, has been determined by X-ray diffraction. This study provides insights into the structural properties of such compounds, which is critical for understanding their reactivity and potential applications in material science (Xu, C., & Shi, Y.-Q., 2011).

Supramolecular Assembly

The formation of supramolecular assemblies from pyrazole derivatives, including those related to "5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde," has been explored. These compounds form complex structures that could have implications in nanotechnology and material sciences, showcasing the versatility of pyrazole-based compounds (Orrego Hernandez, J., Portilla, J., Cobo, J., & Glidewell, C., 2015).

Synthetic Methodologies

Research has been conducted on developing new synthetic methodologies for pyrrole derivatives, which are valuable intermediates in organic synthesis. For instance, the preparation of 3-fluoropyrroles from pyrrole precursors showcases innovative approaches to introducing fluorine atoms into heterocyclic compounds, expanding the toolkit for synthesizing fluorinated organic molecules (Surmont, R., Verniest, G., Colpaert, F., Macdonald, G., Thuring, J. W., Deroose, F., & De Kimpe, N., 2009).

properties

IUPAC Name

5-(4-chlorophenyl)-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYSXUEFNMIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388001
Record name 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

CAS RN

824961-53-7
Record name 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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